Ac-VDVAD-CHO is a tetrapeptide aldehyde that acts as a potent and irreversible inhibitor of caspase-2, a cysteine protease involved in apoptosis (programmed cell death). [, ] It is a synthetic substrate analog designed to mimic the natural substrate of caspase-2, with the aldehyde group forming a covalent bond with the active site cysteine residue. [] Ac-VDVAD-CHO is widely used in biochemical and cell biological research to study the role of caspase-2 in various cellular processes.
Ac-VDVAD-CHO is synthesized through solid-phase peptide synthesis techniques, which allow for the assembly of peptide chains in a controlled manner. This compound belongs to the class of peptide aldehydes, which are characterized by their reactive aldehyde functional group that can interact with nucleophiles, such as the active site cysteine in caspases. Peptide aldehydes are widely used in biochemical assays to study protease activity and inhibition.
The synthesis of Ac-VDVAD-CHO typically employs solid-phase peptide synthesis techniques. This method involves the following steps:
This synthesis approach allows for high yields and purity, making Ac-VDVAD-CHO readily available for research applications.
Ac-VDVAD-CHO has a specific molecular structure characterized by its sequence of amino acids:
The structure features an acetyl group at the N-terminal end, which enhances its stability and solubility in biological systems. The aldehyde functional group at the C-terminal end is crucial for its activity as a caspase inhibitor.
Ac-VDVAD-CHO primarily undergoes reactions typical of peptide aldehydes:
These reactions are essential for understanding how Ac-VDVAD-CHO modulates caspase activity in various biological contexts.
The mechanism of action of Ac-VDVAD-CHO involves its interaction with caspases:
Research has demonstrated that this compound can selectively inhibit caspase-2 over caspase-3, making it a valuable tool for studying specific apoptotic pathways .
Ac-VDVAD-CHO exhibits several notable physical and chemical properties:
These properties make Ac-VDVAD-CHO suitable for various laboratory applications, including cell culture studies and biochemical assays.
Acetyl-Valine-Aspartic Acid-Valine-Alanine-Dialdehyde has several important applications in scientific research:
Caspase-2 holds a unique position within the caspase family. It is the most evolutionarily conserved caspase, suggesting fundamental biological roles, yet its precise functions remain less defined than those of executioner caspases like caspase-3 or initiator caspases like caspase-8. Structurally, caspase-2 possesses a long N-terminal caspase recruitment domain, characteristic of initiator caspases, which facilitates its recruitment to activation platforms like the p53-induced protein with a death domain–RIP-associated interleukin-1 beta-converting enzyme and Ced-3 homologous protein with a death domain complex. However, its substrate specificity aligns more closely with executioner caspases. Crucially, caspase-2 exhibits a stringent requirement for a pentapeptide recognition sequence (P5-P4-P3-P2-P1), with a strong preference for Val in the P5 position. This pentapeptide dependency distinguishes it from executioner caspases (e.g., caspase-3), which efficiently recognize tetrapeptide sequences.
Ac-VDVAD-CHO, incorporating the Val-Asp-Val-Ala-Asp sequence, capitalizes on this unique specificity. Biochemical analyses demonstrate its high inhibitory potency against caspase-2, with half-maximal inhibitory concentration values in the low nanomolar range (46 nanomolar) [3]. Its mechanism involves competitive binding to the caspase-2 active site, forming a reversible hemithioacetal adduct with the catalytic cysteine residue via its C-terminal aldehyde (CHO) warhead. Structural studies reveal that the inhibitor's P5 valine engages a hydrophobic pocket formed by residues including threonine-380 and tyrosine-420, a feature less pronounced or absent in other caspases like caspase-3 [2] [7]. This interaction underpins its relative selectivity.
Despite this intrinsic selectivity based on pentapeptide recognition, a significant challenge exists: Ac-VDVAD-CHO also potently inhibits caspase-3 (half-maximal inhibitory concentration = 15 nanomolar) [3] [9]. This cross-reactivity arises because the core Asp-Val-Ala-Asp (P4-P3-P2-P1) sequence within Ac-VDVAD-CHO overlaps with the optimal caspase-3 recognition motif Asp-Glu-Val-Asp. Consequently, while Ac-VDVAD-CHO is a valuable tool, its use necessitates careful interpretation of cellular or in vivo data, as observed effects could potentially involve inhibition of caspase-3.
Table 1: Inhibitory Profile of Ac-VDVAD-CHO Against Key Caspases
Caspase | Classification | Optimal Substrate Motif | Ac-VDVAD-CHO half-maximal inhibitory concentration (nM) | Primary Basis of Recognition |
---|---|---|---|---|
Caspase-2 | Initiator/Effector | Val-Asp-Val-Ala-Asp | 46 | P5 Val hydrophobic pocket |
Caspase-3 | Executioner | Asp-Glu-Val-Asp | 15 | P4 Asp, P3 Val, P1 Asp |
Caspase-7 | Executioner | Asp-Glu-Val-Asp | >10,000* | Low affinity for P5 Val |
Note: Data compiled from [3] [5] [9]. *Indicates significantly lower affinity compared to caspases-2 and -3.
Functionally, caspase-2 activation is implicated in apoptosis triggered by diverse cellular stresses, including genotoxic stress (e.g., DNA damage), endoplasmic reticulum stress, mitotic aberrations, and metabolic perturbations. It can act upstream of mitochondrial outer membrane permeabilization, potentially through cleavage of substrates like B-cell lymphoma 2 interacting domain death agonist, linking it to the intrinsic apoptotic pathway. Its roles extend beyond classical apoptosis to include regulating cell cycle checkpoints, DNA repair, tumor suppression, metabolic diseases like non-alcoholic steatohepatitis, and neuronal dysfunction in conditions like Alzheimer's disease [5] [9]. Ac-VDVAD-CHO has been instrumental in implicating caspase-2 in these pathways, although its caspase-3 inhibition remains a confounding factor requiring validation via genetic approaches or more selective inhibitors.
The development of synthetic caspase inhibitors, primarily peptide aldehydes or ketones mimicking the cleavage site of natural caspase substrates, revolutionized apoptosis research. These inhibitors fall into two main categories based on their core recognition sequence length: tetrapeptides and pentapeptides.
Tetrapeptide Inhibitors: These molecules typically follow the structure Ac-XXDX-CHO (where X represents variable amino acids). Their design is based on the observation that most effector caspases (caspase-3, -6, -7) and some initiator caspases efficiently recognize and cleave after tetrapeptide sequences. The archetypal example is Ac-Asp-Glu-Val-Asp-aldehyde (Ac-DEVD-CHO), a potent inhibitor of caspase-3 and caspase-7 (half-maximal inhibitory concentration ~15 nanomolar for caspase-3) [6] [10]. Ac-DEVD-CHO effectively suppresses apoptosis in numerous models where these executioner caspases are dominant, such as chondrocyte apoptosis induced by tumor necrosis factor-alpha or camptothecin, preserving cellular functions like type-II collagen promoter activity [10]. Its selectivity profile, however, is broad, affecting other caspases recognizing Asp in P4 and P1.
Pentapeptide Inhibitors: The discovery that caspase-2 exhibits a strong preference for pentapeptide substrates (P5-P1) led to the development of inhibitors like Ac-VDVAD-CHO. The inclusion of the P5 residue (Valine in Ac-VDVAD-CHO) is essential for high-affinity binding to caspase-2, engaging a specific hydrophobic subsite (S5) within its active site cleft [2] [7] [9]. While designed for caspase-2, the inherent similarity of the P4-P1 (Asp-Val-Ala-Asp) sequence to motifs recognized by caspase-3 compromises absolute selectivity, as caspase-3 can still bind this sequence effectively, albeit without utilizing a dedicated S5 pocket.
Table 2: Comparative Analysis of Key Caspase Inhibitor Scaffolds
Feature | Tetrapeptide Inhibitor (e.g., Ac-DEVD-CHO) | Pentapeptide Inhibitor (e.g., Ac-VDVAD-CHO) | Next-Generation Caspase-2 Inhibitors |
---|---|---|---|
Core Structure | Ac-DEVD-CHO | Ac-VDVAD-CHO | Quin-VDVAD-(difluorophenoxymethyl)ketone |
Primary Target(s) | Caspase-3, Caspase-7 | Caspase-2, Caspase-3 | Caspase-2 |
Key Specificity Determinant | P4 Asp, P1 Asp | P5 Val, P4 Asp, P1 Asp | P5 Val, Modified P2 (e.g., bulky group) |
Mechanism | Reversible aldehyde | Reversible aldehyde | Irreversible (e.g., (aryloxymethyl)ketone) |
Major Limitation | Broad inhibition of effector caspases | Significant cross-reactivity with caspase-3 | Increased synthetic complexity |
Utility | Studying executioner caspase-dependent apoptosis | Probing caspase-2 biology (with caveats) | Selective caspase-2 inhibition |
The cross-reactivity of Ac-VDVAD-CHO highlights a critical challenge in caspase inhibitor design: achieving genuine selectivity among caspases with highly conserved active site architectures. While the P5 residue provides a degree of selectivity for caspase-2 over caspases lacking a functional S5 pocket (like caspase-7), it is insufficient to discriminate effectively against caspase-3. This limitation spurred efforts to develop truly selective caspase-2 inhibitors.
Recent strategies focus on exploiting subtle differences beyond the P5 pocket:
Despite the advent of these more selective inhibitors, Ac-VDVAD-CHO remains a widely used biochemical tool. Its role in apoptosis regulation research is twofold: 1) It serves as a relatively caspase-2-preferring inhibitor (compared to tetrapeptides) for initial investigations into caspase-2 involvement in cell death pathways, particularly in stress responses like those induced by microtubule destabilizing agents or hydroxamic acid-based deacetylase inhibitors [9]. 2) It provides a critical benchmark against which the potency and selectivity of novel caspase-2 inhibitors are measured. Studies using Ac-VDVAD-CHO, in conjunction with genetic knockdowns and newer selective inhibitors, continue to refine our understanding of caspase-2's specific contributions to apoptosis and its non-apoptotic functions, such as regulating sterol regulatory element-binding protein 2 activation via site-1 protease cleavage in lipid metabolism [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7